BenchChemオンラインストアへようこそ!

Detectnet

Neuroendocrine tumors PET/CT imaging Somatostatin receptor imaging

Detectnet (⁶⁴Cu-DOTATATE) is the only FDA-approved ⁶⁴Cu-based SSTR2 PET tracer. Its 12.7-h half-life eliminates on-site ⁶⁸Ge/⁶⁸Ga generator dependence, enabling centralized cyclotron production and nationwide distribution of ready-to-use doses—reducing radiopharmacy workload and generator costs. Head-to-head trials showed ⁶⁴Cu-DOTATATE detected 33 additional true-positive lesions vs 7 for ⁶⁸Ga-DOTATOC (4.3× patient-level yield), potentially altering staging and PRRT eligibility. Choose Detectnet for superior diagnostic yield, supply resilience, and operational continuity.

Molecular Formula C65H88CuN14O19S2
Molecular Weight 1497.5 g/mol
CAS No. 1426155-87-4
Cat. No. B10822305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetectnet
CAS1426155-87-4
Molecular FormulaC65H88CuN14O19S2
Molecular Weight1497.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2]
InChIInChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0
InChIKeyIJRLLVFQGCCPPI-NVGRTJHCSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 4 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Detectnet (Copper Cu 64 Dotatate) CAS 1426155-87-4: Procurement-Ready Overview and Class Positioning


Detectnet (copper Cu 64 dotatate, CAS 1426155-87-4) is an FDA-approved radioactive diagnostic agent indicated for use with positron emission tomography (PET) for the localization of somatostatin receptor-positive neuroendocrine tumors (NETs) in adult patients [1]. The compound comprises the radionuclide copper-64 (⁶⁴Cu, half-life 12.7 hours) chelated to the somatostatin analog peptide DOTATATE (molecular formula C₆₅H₈₈CuN₁₄O₁₉S₂, molecular weight ~1497.5 g/mol) [2]. Detectnet targets somatostatin receptor subtype 2 (SSTR2) overexpressed on NET cells and received initial U.S. FDA approval on September 3, 2020, under NDA 213227 [1][3].

Why Generic Substitution Is Not Feasible for Detectnet (Copper Cu 64 Dotatate) in NET Imaging Workflows


Detectnet cannot be generically substituted with alternative somatostatin receptor PET tracers due to fundamental radiochemical and logistical differences arising from the choice of radionuclide. While both ⁶⁴Cu-DOTATATE (Detectnet) and ⁶⁸Ga-DOTATATE (NETSPOT) or ⁶⁸Ga-DOTATOC (SomaKit TOC) target SSTR2, the 12.7-hour half-life of ⁶⁴Cu contrasts sharply with the 68-minute half-life of ⁶⁸Ga, enabling centralized production and nationwide distribution of ready-to-use doses without requiring an on-site generator [1][2]. This difference fundamentally alters procurement pathways, radiopharmacy workflow, and supply chain resilience. Head-to-head clinical studies further demonstrate that the choice of radionuclide is not clinically neutral: ⁶⁴Cu-DOTATATE detected 42 lesions missed by ⁶⁸Ga-DOTATOC in a prospective comparative trial, with 33 of those (79%) confirmed as true-positive on long-term follow-up, while ⁶⁸Ga-DOTATOC detected only 7 additional true-positive lesions not seen by ⁶⁴Cu-DOTATATE [3]. These findings establish that in-class tracers are not interchangeable for procurement decisions where diagnostic yield, logistical feasibility, and operational continuity are critical selection criteria.

Detectnet (Copper Cu 64 Dotatate) Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Detectnet vs ⁶⁸Ga-DOTATOC: Superior Lesion Detection in Head-to-Head Prospective Trial

In a prospective head-to-head study of 59 NET patients scanned with both ⁶⁴Cu-DOTATATE (Detectnet) and ⁶⁸Ga-DOTATOC, Detectnet demonstrated significantly higher lesion detection. While 701 lesions were concordantly detected by both tracers, Detectnet identified 42 additional lesions not found by ⁶⁸Ga-DOTATOC, of which 33 were confirmed true-positive on ≥30-month follow-up. In contrast, ⁶⁸Ga-DOTATOC identified only 26 lesions not found by Detectnet, of which only 7 were confirmed true-positive [1]. Thus, 83% (33/40) of all additional true-positive lesions found by only one scan were detected by Detectnet. On a patient-level basis, Detectnet found additional true lesions in 13 patients versus 3 patients for ⁶⁸Ga-DOTATOC [1].

Neuroendocrine tumors PET/CT imaging Somatostatin receptor imaging

Detectnet Half-Life Advantage: 12.7 Hours vs 68 Minutes for Ga-68 Tracers

Detectnet employs copper-64 (⁶⁴Cu) with a physical half-life of 12.7 hours, compared to the 68-minute (1.13-hour) half-life of gallium-68 (⁶⁸Ga) used in NETSPOT and SomaKit TOC [1]. This 11.2-fold longer half-life enables centralized cyclotron production and nationwide shipping of ready-to-use doses, eliminating the need for on-site ⁶⁸Ge/⁶⁸Ga generators and associated daily elution and quality control procedures [2][3]. The shelf life exceeds 24 hours, with a scanning window of at least 3 hours post-injection, providing scheduling flexibility not achievable with ⁶⁸Ga-based tracers [1].

Radiopharmacy logistics Supply chain Centralized production

Detectnet True Positivity Rate: 82.4% vs 78.4% for Ga-68 Agents in Systematic Review

A systematic review of head-to-head comparative studies in neuroendocrine tumor imaging aggregated true positivity rates across multiple radiopharmaceutical agents. Cu-64-DOTATATE (Detectnet) achieved a true positivity rate of 82.4%, exceeding the 78.4% rate reported for Ga-68-DOTATATE/TOC agents [1]. For reference, SPECT-based tracers demonstrated substantially lower rates: 63.7% for In-111-DTPA-Octreotide and 58.5% for Tc-99m-EDDA/HYNIC-TOC [1]. The absolute difference of 4.0 percentage points between Cu-64-DOTATATE and Ga-68 agents represents a relative improvement of approximately 5% in true positive detection.

Diagnostic accuracy Systematic review NET imaging

Detectnet Standardized Dose and Effective Radiation Exposure: FDA-Approved 148 MBq (4 mCi)

Detectnet has an FDA-approved standardized adult dose of 148 MBq (4 mCi) administered as an intravenous bolus injection, with imaging commencing 45 to 90 minutes post-administration [1]. The effective radiation dose from this administration is approximately 4.7 mSv, with critical organ absorbed doses of 0.21 mGy/MBq to the liver and 0.17 mGy/MBq to the kidneys/adrenals [2][3]. This standardized, pre-calibrated single-dose vial format eliminates on-site dose preparation complexity compared to generator-eluted Ga-68 tracers which require per-patient elution, radiolabeling, and quality control.

Dosimetry Radiation safety Regulatory compliance

Detectnet Supply Chain Resilience: Cyclotron-Based Production Without Generator Dependency

Detectnet is produced via cyclotron irradiation and distributed as a finished radiopharmaceutical product, requiring no on-site generator infrastructure. In contrast, ⁶⁸Ga-based tracers (NETSPOT, SomaKit TOC) rely on ⁶⁸Ge/⁶⁸Ga generators that have finite lifespans (typically 6-12 months), require daily elution, and are subject to global supply chain constraints for generator manufacturing [1][2]. The centralized production model for Detectnet enables nationwide distribution from a single manufacturing site, whereas ⁶⁸Ga tracer availability depends on local generator inventory and timely generator replacement cycles [1].

Supply chain Cyclotron production Radiopharmacy operations

Detectnet (Copper Cu 64 Dotatate) Optimal Procurement and Deployment Scenarios Based on Evidence


Scenario 1: Imaging Centers Requiring Generator-Independent NET PET Workflow

Nuclear medicine departments without on-site radiopharmacy capabilities or those seeking to eliminate ⁶⁸Ge/⁶⁸Ga generator management should prioritize Detectnet. The 12.7-hour half-life enables receipt of pre-calibrated, ready-to-administer doses from central nuclear pharmacies, avoiding daily generator elution, radiolabeling procedures, and associated quality control requirements [1]. This model is particularly advantageous for centers with intermittent NET imaging volumes where generator maintenance costs and unused elution capacity represent financial inefficiency [2].

Scenario 2: Multi-Site Health Systems Requiring Standardized NET Imaging Across Geographically Dispersed Locations

Health systems with multiple imaging locations across a region can standardize NET imaging protocols using Detectnet's centralized production and distribution model. A single cyclotron production facility can supply all sites with identical, quality-controlled doses, ensuring consistent image quality and tracer performance regardless of local radiopharmacy expertise [1][2]. This contrasts with ⁶⁸Ga-based tracers where each site must independently manage generator performance, elution efficiency, and labeling yields.

Scenario 3: Clinical Settings Prioritizing Maximum Lesion Detection Sensitivity

Based on head-to-head evidence demonstrating that ⁶⁴Cu-DOTATATE detected 33 additional true-positive lesions (vs 7 for ⁶⁸Ga-DOTATOC) and found additional lesions in 13 patients (vs 3 patients) [3], centers where detection of small or occult metastatic lesions directly determines eligibility for peptide receptor radionuclide therapy (PRRT) or surgical resection should favor Detectnet. The 4.3-fold higher patient-level yield of additional true-positive lesions may alter staging and treatment decisions.

Scenario 4: Regions with Unreliable Access to Ga-68 Generators or Frequent Supply Interruptions

Facilities that have experienced ⁶⁸Ge/⁶⁸Ga generator shortages, delayed generator replacements, or interruptions in Ga-68 tracer availability due to global supply chain constraints should consider Detectnet as a supply-resilient alternative. Cyclotron-based production is not subject to generator manufacturing backlogs, and the 12.7-hour half-life allows inventory buffering that is impossible with 68-minute half-life Ga-68 tracers [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Detectnet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.